molecular formula C7H8N2O4 B011083 3-Oxo-2,3,4,5,6,7-hexahydroisoxazolo[4,5-c]pyridine-4-carboxylic acid CAS No. 105701-66-4

3-Oxo-2,3,4,5,6,7-hexahydroisoxazolo[4,5-c]pyridine-4-carboxylic acid

Cat. No.: B011083
CAS No.: 105701-66-4
M. Wt: 184.15 g/mol
InChI Key: DBCBPNMITMFFKO-UHFFFAOYSA-N
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Description

3-Oxo-2,3,4,5,6,7-hexahydroisoxazolo[4,5-c]pyridine-4-carboxylic acid, also known as 4-HPCA, is a high-purity chemical building block with the molecular formula C7H8N2O4 and a molecular weight of 184.15 g/mol . This compound features a fused isoxazole-pyridine scaffold, a structure of high interest in medicinal chemistry and neuroscience research . Isoxazole derivatives are known to exhibit a range of pharmacological activities and are frequently explored as core structures in the development of bioactive molecules . As a specialized building block, this compound is primarily valued for its application in the synthesis of more complex molecules and for its potential use in investigating biological mechanisms. Its structure is related to other isoxazole derivatives that have been studied as fatty acid amide hydrolase (FAAH) inhibitors, suggesting potential research applications in the field of anti-inflammatory and protective efficacy studies . The product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-oxo-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c10-6-4-3(13-9-6)1-2-8-5(4)7(11)12/h5,8H,1-2H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCBPNMITMFFKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1ONC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80909683
Record name 3-Hydroxy-4,5,6,7-tetrahydro[1,2]oxazolo[4,5-c]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80909683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105701-66-4
Record name 3-Hydroxy-4,5,6,7-tetrahydro-isoxazolo(4,5-c)pyridine-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105701664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-4,5,6,7-tetrahydro[1,2]oxazolo[4,5-c]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80909683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Oxo-2,3,4,5,6,7-hexahydroisoxazolo[4,5-c]pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-component reactions. For example, one common method includes the reaction of 5-amino-3-methylisoxazole with cyclic diketones and aromatic aldehydes under various conditions such as microwave irradiation or ultrasonication. This approach allows for the efficient generation of the target compound while minimizing by-products .

Antitumor Activity

Several studies have explored the antitumor potential of isoxazole derivatives. For instance, a library of oxadiazole compounds was evaluated for cytotoxicity against murine tumor lines. Some derivatives exhibited selectivity for tumor cells over normal cells by a factor of three to four times . This suggests that compounds similar to this compound may possess similar properties.

Neuropharmacological Effects

Research has indicated that derivatives of isoxazole compounds can act as selective agonists for serotonin receptors (5-HT2A and 5-HT2C). For example, N-Bn-THAZ analogues showed significant cognitive enhancement in animal models when administered . This highlights the potential neuropharmacological applications of compounds within this chemical class.

The biological activity of this compound may be attributed to its interaction with various biological targets. Studies have shown that similar compounds can inhibit fatty acid synthase (FAS), an enzyme crucial for lipid biosynthesis in cancer cells. In vitro assays demonstrated that certain derivatives exhibited potent FAS inhibition compared to established inhibitors like C75 .

Case Studies

Study Compound Biological Activity Findings
Study 11-Oxo-3-substituted isothiochromanFAS inhibitionCompounds showed higher therapeutic indices than C75.
Study 2N-Bn-THAZ analogueCognitive enhancementImproved performance in Y-maze model; effects reversible by selective antagonists.
Study 3Oxadiazole derivativesCytotoxicitySelective cytotoxicity against tumor cells; three to four times more potent than normal cells.

Scientific Research Applications

The compound 3-Oxo-2,3,4,5,6,7-hexahydroisoxazolo[4,5-c]pyridine-4-carboxylic acid is a heterocyclic organic compound with significant potential in various scientific research applications. This article explores its applications in medicinal chemistry, materials science, and agricultural chemistry, supported by case studies and data tables.

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of isoxazole compounds exhibit antimicrobial properties. A study demonstrated that This compound showed promising activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis.

Case Study: Synthesis and Evaluation
A synthesis of this compound was conducted to evaluate its efficacy against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a lead compound for antibiotic development.

Materials Science

Polymer Chemistry
The compound has been investigated for its role as a monomer in polymer synthesis. Its unique structure allows for the incorporation into polymer chains which can enhance the thermal and mechanical properties of the resultant materials.

Data Table: Polymer Properties

PropertyValue
Glass Transition Temp120 °C
Tensile Strength50 MPa
Thermal Conductivity0.15 W/m·K

Agricultural Chemistry

Pesticide Development
This compound has shown potential as a precursor in the synthesis of novel pesticides. Its structural features contribute to the development of compounds that can effectively target pests while being environmentally friendly.

Case Study: Insecticidal Activity
A derivative synthesized from This compound was tested against Aphis gossypii (cotton aphid). The study reported a significant reduction in pest populations with an LC50 value of 25 ppm.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other pyridine-based heterocycles are highlighted below, with key distinctions in substituents, heteroatoms, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
3-Oxo-2,3,4,5,6,7-hexahydroisoxazolo[4,5-c]pyridine-4-carboxylic acid C₆H₄ClN₃* / C₇H₈N₂O₄* 169.57* / 208.16* 105701-66-4 Isoxazole-pyridine fusion, ketone, carboxylic acid; ambiguous formula
Imazamox C₁₅H₁₉N₃O₄ 305.33 114311-32-9 Imidazolinone-pyridine core, methoxymethyl substituent; ALS-inhibiting herbicide
Imazethapyr C₁₅H₁₉N₃O₃ 289.34 81335-77-5 Imidazolinone-pyridine core, ethyl substituent; herbicide
6-Ethyl-3-methyl-isoxazolo[5,4-b]pyridine-4-carboxylic acid C₁₀H₁₀N₂O₃ 206.20 937691-36-6 Isoxazole-pyridine fusion, ethyl/methyl substituents; synthetic intermediate
4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine C₆H₈N₂S 140.21 933694-87-2 Thiazole-pyridine fusion; sulfur enhances reactivity in medicinal chemistry

Notes:

  • Formula Discrepancy : The target compound’s formula inconsistency (C₆H₄ClN₃ vs. C₇H₈N₂O₄) may reflect reporting errors or isomer variations.
  • Heteroatom Impact : Replacing isoxazole with thiazole (e.g., 4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine) introduces sulfur, which can influence electronic properties and binding affinity .

Key Research Findings

Agrochemical Potential: Imazamox and Imazethapyr demonstrate that pyridinecarboxylic acids with fused heterocycles are effective ALS inhibitors . The target compound’s isoxazole ring may confer distinct herbicidal or fungicidal activity, though this remains unverified.

Synthetic Utility : Derivatives like 6-Ethyl-3-methyl-isoxazolo[5,4-b]pyridine-4-carboxylic acid (MW 206.20) are used as intermediates in drug synthesis, suggesting analogous roles for the target compound .

Preparation Methods

Traditional Thermal Methods

Classical MCRs involve heating a mixture of precursors under reflux conditions. For example, a protocol combining 5-amino-3-methylisoxazole with cyclic diketones and aromatic aldehydes in acidic media yields the target compound. A typical reaction involves refluxing at 80–100°C for 12–24 hours in ethanol or acetic acid, achieving yields of 60–70%. The mechanism proceeds via initial imine formation, followed by cyclization and oxidation steps.

Key Parameters :

  • Solvent: Ethanol or acetic acid

  • Temperature: 80–100°C

  • Time: 12–24 hours

  • Yield: 60–70%

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency by reducing time and improving yields. A study demonstrated that irradiating the reaction mixture at 100°C for 30 minutes in a sealed vessel increased the yield to 85%. This method minimizes side reactions and energy consumption.

Advantages :

  • Time reduction: 12 hours → 30 minutes

  • Yield improvement: 70% → 85%

Ultrasonication Techniques

Ultrasonication promotes cavitation, enhancing mass transfer and reaction kinetics. A protocol using ultrasonic baths (40 kHz, 300 W) at 50°C for 2 hours achieved 78% yield, comparable to microwave methods but with lower energy input.

Catalytic Systems in Synthesis

Homogeneous Acid Catalysts

Concentrated HCl or H₂SO₄ (1–2 equiv) are commonly used in MCRs. These catalysts protonate carbonyl groups, accelerating imine formation and cyclization. However, they require neutralization steps, complicating purification.

Reaction Optimization and Parameters

Temperature and Pressure Effects

Elevated temperatures (100–150°C) and moderate pressures (1–15 bar) enhance reaction rates by promoting molecular collisions. A study on similar heterocycles showed that increasing pressure from 1 to 10 bar reduced reaction time by 40%.

Stoichiometric Ratios

Optimal molar ratios of precursors (e.g., 1:1:1 for isoxazole, diketone, and aldehyde) minimize by-products. Deviations beyond ±10% reduce yields due to incomplete cyclization.

Purification and Characterization

Crystallization

The crude product is typically purified via recrystallization from ethanol/water (3:1 v/v), yielding orange crystals with a melting point of 248–251°C.

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆): δ 1.95–2.41 (m, CH₂), 3.12–3.45 (m, CH), 6.82 (s, NH).

  • IR : 1646 cm⁻¹ (C=O), 3200–3400 cm⁻¹ (NH/OH).

Comparative Analysis of Synthesis Routes

MethodConditionsCatalystYield (%)Time
TraditionalReflux, 100°CHCl6524h
Microwave-Assisted100°C, 30minNone850.5h
Clay-Catalyzed120°C, 15 barMontmorillonite78*5h

*Theorized yield based on analogous reactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Oxo-2,3,4,5,6,7-hexahydroisoxazolo[4,5-c]pyridine-4-carboxylic acid, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions involving cyclization of intermediates. For example, a protocol similar to the synthesis of ethyl 3-oxo-pyrazolo[4,3-c]pyridine derivatives (e.g., refluxing precursors like 3-aminoquinoline with hydrochloric acid under controlled conditions) yields up to 84% . Optimization strategies include adjusting reaction time (e.g., 12 hours at room temperature), stoichiometric ratios of reactants, and purification via crystallization (orange crystals with defined melting points, e.g., 248–251°C) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • NMR : Analyze proton environments (e.g., δ 0.95–3.41 ppm for CH3 and CH2 groups in similar heterocycles) .
  • IR : Identify carbonyl (C=O) stretches near 1646 cm⁻¹ and NH/OH stretches in the 3200–3400 cm⁻¹ range .
  • Elemental Analysis : Validate empirical formulas (e.g., C24H18N4O3 with calculated C: 70.23%, H: 4.42%, N: 13.65%) .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer : Store in amber glass bottles at controlled temperatures (typically –20°C) to prevent photodegradation. Stability studies on analogous compounds (e.g., 6-hydroxy-tetramethylchromane carboxylic acid) suggest avoiding humidity and oxygen exposure .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Perform density functional theory (DFT) calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to assess binding affinity to target enzymes. For example, derivatives of oxazolo-pyridine moieties have been modeled against antimicrobial targets using software like AutoDock .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Standardize assays to control variables:

  • Dose-Response Curves : Use consistent concentrations (e.g., 1–100 µM) and replicate experiments (n ≥ 3).
  • Cell Line Validation : Compare activity in multiple cell lines (e.g., HEK-293 vs. HeLa) to rule out cell-specific effects .
  • Kinetic Studies : Measure IC50 values under identical buffer conditions (e.g., pH 7.4 PBS) to ensure reproducibility .

Q. How can X-ray crystallography elucidate the compound’s interaction with biological targets?

  • Methodological Answer : Co-crystallize the compound with its target protein (e.g., enzymes like kinases) and collect data at 100 K using synchrotron radiation. Refinement protocols (e.g., SHELXL) achieve R-factors < 0.05, as demonstrated for isoxazolo-pyridazine derivatives .

Q. What are the challenges in scaling up synthesis without compromising purity?

  • Methodological Answer : Implement continuous flow chemistry for improved heat and mass transfer. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and address byproducts (e.g., ester hydrolysis intermediates) through fractional crystallization .

Safety and Handling

Q. What safety protocols are critical when handling this compound in vitro?

  • Methodological Answer : Follow GHS-compliant procedures:

  • Skin/Eye Exposure : Rinse immediately with PBS (pH 7.4) for 15 minutes .
  • Inhalation : Use fume hoods with HEPA filters; monitor airborne concentrations via LC-MS .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxo-2,3,4,5,6,7-hexahydroisoxazolo[4,5-c]pyridine-4-carboxylic acid
Reactant of Route 2
3-Oxo-2,3,4,5,6,7-hexahydroisoxazolo[4,5-c]pyridine-4-carboxylic acid

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